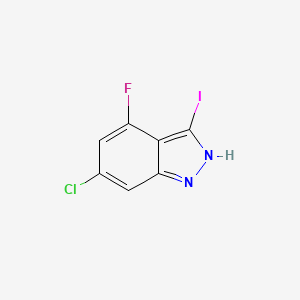

6-Chloro-4-fluoro-3-iodo-1H-indazole

Description

6-Chloro-4-fluoro-3-iodo-1H-indazole (CAS: 887567-96-6) is a halogenated indazole derivative with the molecular formula C₇H₃ClFIN₂ and a molecular weight of 296.468 g/mol . It is primarily used in research settings for applications such as drug discovery and chemical synthesis. The compound is characterized by three halogen substituents: chlorine at position 6, fluorine at position 4, and iodine at position 3 of the indazole core. Its structural complexity and halogen diversity make it a valuable scaffold for modulating biological activity and physicochemical properties.

The compound is provided as a 10 mM solution in DMSO, with a purity exceeding 98%, and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Solubility can be enhanced by heating to 37°C and sonication.

Properties

IUPAC Name |

6-chloro-4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJOIRGDDHOXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Nitration: The starting material, such as 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Iodination: The amino group is converted to an iodo group through diazotization followed by iodination using potassium iodide.

Cyclization: The final step involves cyclization to form the indazole ring, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-3-iodo-1H-indazole undergoes several types of chemical reactions, including:

Substitution Reactions: The halogen substituents (chloro, fluoro, iodo) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Products: Various substituted indazoles depending on the nucleophile or electrophile used.

Coupling Products: Biaryl or diaryl derivatives formed through coupling reactions.

Scientific Research Applications

6-Chloro-4-fluoro-3-iodo-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Agrochemicals: The compound is investigated for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-3-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Modulating Receptors: It can bind to and modulate the activity of various receptors, affecting cellular signaling and function.

Interacting with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 6-chloro-4-fluoro-3-iodo-1H-indazole and its analogs, focusing on structural variations, physicochemical properties, and research applications.

Table 1: Key Structural and Physicochemical Comparisons

Impact of Halogen Substitution

- Iodine vs. Bromine/Chlorine : The iodine atom in This compound significantly increases molecular weight (296.468 g/mol vs. 215.02 g/mol for brominated analogs) and may enhance binding affinity in target proteins due to its larger atomic radius and polarizability .

- Fluorine Substitution: Fluorine at position 4 improves metabolic stability and membrane permeability compared to non-fluorinated indazoles .

Biological Activity

6-Chloro-4-fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound's unique structure, characterized by the presence of chlorine, fluorine, and iodine substituents, influences its chemical reactivity and biological properties.

The molecular formula of this compound is C7H4ClF I N2, with a molecular weight of approximately 296.47 g/mol. The presence of electronegative halogens enhances its reactivity, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antitumor applications. Below are key findings from recent studies:

Antitumor Activity

- Mechanism of Action : The compound has shown promising inhibitory effects against various cancer cell lines. For instance, it was found to induce apoptosis in K562 leukemia cells through modulation of apoptosis-related proteins such as Bcl-2 and Bax, leading to a dose-dependent increase in apoptotic rates .

- Inhibition Concentration : The half-maximal inhibitory concentration (IC50) values for K562 cells were reported at approximately 5.15 µM, indicating strong cytotoxicity against cancer cells while showing lower toxicity towards normal cells (IC50 = 33.2 µM for HEK-293 cells) with a selectivity index (SI) of 6.45 .

- Cell Cycle Arrest : Treatment with this compound resulted in significant alterations in cell cycle distribution, particularly an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that the compound may inhibit cancer cell proliferation by inducing cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar indazole derivatives:

| Compound Name | IC50 (µM) K562 | IC50 (µM) HEK293 | Selectivity Index |

|---|---|---|---|

| This compound | 5.15 | 33.20 | 6.45 |

| 7-Chloro-4-fluoro-3-iodo-1H-indazole | Not specified | Not specified | Not specified |

| Indazole derivatives (various) | Varies | Varies | Varies |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound:

- Antitumor Studies : A study highlighted the synthesis of indazole derivatives and their evaluation against Polo-like kinase 4 (PLK4), where some compounds demonstrated single-digit nanomolar inhibition against tumor growth .

- Structure Activity Relationship (SAR) : Investigations into the SAR of indazoles have shown that modifications in halogen positioning significantly affect biological activity, emphasizing the importance of specific substitutions for enhancing efficacy against cancer targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.